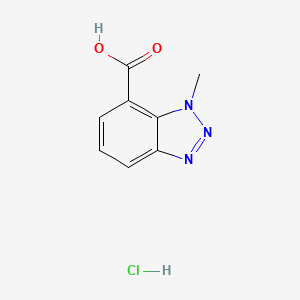

1-Methyl-1h-1,2,3-benzotriazole-7-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methyl-1h-1,2,3-benzotriazole-7-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2172561-66-7 . It has a molecular weight of 213.62 .

Molecular Structure Analysis

The IUPAC name for this compound is 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylic acid hydrochloride . The InChI code is 1S/C8H7N3O2.ClH/c1-11-7-5(8(12)13)3-2-4-6(7)9-10-11;/h2-4H,1H3,(H,12,13);1H .Physical and Chemical Properties Analysis

This compound is a powder at room temperature .Scientific Research Applications

Environmental Degradation and Transformation Products

Biotransformation of Benzotriazoles : Benzotriazoles, including derivatives like 1-Methyl-1H-1,2,3-benzotriazole-7-carboxylic acid hydrochloride, serve as domestic and industrial corrosion inhibitors. Their widespread use has led to their presence as micropollutants in aquatic environments. Research has explored the aerobic biological degradation mechanisms in activated sludge, identifying major transformation products and elucidating degradation pathways. This study highlights the environmental persistence and transformation of benzotriazoles, emphasizing the need for understanding their lifecycle and impact on wastewater treatment processes (Huntscha et al., 2014).

Organic Synthesis Applications

Peptide Coupling : The compound has been utilized in the development of efficient peptide coupling methods. Using benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling reagent, it facilitates the synthesis of various substituted amino acid derivatives. This method has been applied to the synthesis of important enzymatic substrates, demonstrating the versatility of this compound in peptide synthesis (Brunel et al., 2005).

One-Carbon Homologation : Another application is its role in the one-carbon homologation of carboxylic acids. The process involves the conversion of carboxylic acids into their corresponding homologated acids or esters, showcasing an alternative to traditional reactions like the Arndt-Eistert synthesis. This method employs 1-(trimethylsilylmethyl)benzotriazole derivatives as a one-carbon synthon, highlighting the compound's utility in expanding the carbon chain of carboxylic acids with high efficiency (Katritzky et al., 2000).

Corrosion Inhibition

Corrosion Inhibitor for Low Carbon Steel : Research has identified benzotriazole derivatives as effective corrosion inhibitors for low carbon steel in acidic solutions. These studies provide insights into the mechanisms of corrosion inhibition and the potential synergistic effects when combined with other compounds, underlining the chemical's importance in protecting industrial materials (Onyeachu et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of warning . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name |

3-methylbenzotriazole-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2.ClH/c1-11-7-5(8(12)13)3-2-4-6(7)9-10-11;/h2-4H,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKXOVTWTQNGPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2N=N1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172561-66-7 |

Source

|

| Record name | 1-methyl-1H-1,2,3-benzotriazole-7-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2561805.png)

![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2561808.png)

![N-(2,3-dimethoxy-2-methylpropyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2561817.png)

![6-(Aminomethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B2561820.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2561824.png)

![2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]propanamide](/img/structure/B2561828.png)